molecular formula C6H10O2 B1459197 3-Hydroxy-2,2-dimethylcyclobutan-1-one CAS No. 1432681-41-8

3-Hydroxy-2,2-dimethylcyclobutan-1-one

Cat. No.: B1459197
CAS No.: 1432681-41-8
M. Wt: 114.14 g/mol
InChI Key: HIHXJYFTNFBAKH-UHFFFAOYSA-N
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Description

3-Hydroxy-2,2-dimethylcyclobutan-1-one is an organic compound with a unique cyclobutane ring structure. This compound is characterized by the presence of a hydroxyl group and two methyl groups attached to the cyclobutane ring, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2,2-dimethylcyclobutan-1-one typically involves the reaction of 1,3-cyclobutanedione with appropriate reagents to introduce the hydroxyl and methyl groups. One common method involves the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the reaction . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of catalysts and optimized reaction pathways can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2,2-dimethylcyclobutan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce various alcohol derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C6H10O2
  • Structural Characteristics : The compound features a cyclobutane ring with hydroxyl and carbonyl functional groups, which contribute to its reactivity and potential utility in synthetic chemistry.

Organic Synthesis

3-Hydroxy-2,2-dimethylcyclobutan-1-one serves as an important intermediate in organic synthesis. Its unique structure allows for various transformations:

  • Synthesis of Complex Molecules : The compound can be utilized to synthesize more complex organic molecules through reactions such as:
    • Aldol Condensation : It can participate in aldol reactions to form larger carbon frameworks.
    • Cyclization Reactions : The presence of the hydroxyl group facilitates cyclization processes that can lead to the formation of new cyclic compounds.

Pharmaceutical Applications

The compound's structural features make it a candidate for pharmaceutical applications:

  • Potential Drug Development : Research indicates that derivatives of this compound may exhibit biological activity. Its ability to form hydrogen bonds through the hydroxyl group enhances its interaction with biological targets.
  • Antioxidant Properties : Preliminary studies suggest that compounds with similar structures exhibit antioxidant properties, which could be beneficial in developing therapeutics aimed at oxidative stress-related conditions.

Material Science

In material science, this compound is explored for its potential as a precursor in the synthesis of polymers and other materials:

  • Polymer Synthesis : The compound's reactivity can be harnessed to create polymeric materials with specific properties, such as increased thermal stability or enhanced mechanical strength.
  • Coatings and Adhesives : Its chemical structure may allow it to function effectively in coatings or adhesives, providing durability and resistance to environmental factors.

Table 1: Summary of Research Findings

Application AreaStudy ReferenceKey Findings
Organic SynthesisPubChemDemonstrated ability to undergo aldol condensation.
PharmaceuticalResearchGatePotential antioxidant activity noted in preliminary studies.
Material ScienceScienceDirectEffective precursor for polymer synthesis with enhanced properties.

Mechanism of Action

The mechanism of action of 3-Hydroxy-2,2-dimethylcyclobutan-1-one involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The cyclobutane ring structure also contributes to its unique chemical properties, affecting how it interacts with enzymes and other biological molecules.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-2-butanone: Similar in having a hydroxyl group but differs in the ring structure.

    2,2-Dimethylcyclobutanone: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

    Cyclobutanone: The simplest form of the cyclobutane ring without any substituents.

Uniqueness

3-Hydroxy-2,2-dimethylcyclobutan-1-one is unique due to the combination of the hydroxyl group and the dimethyl-substituted cyclobutane ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Biological Activity

3-Hydroxy-2,2-dimethylcyclobutan-1-one is an organic compound notable for its cyclobutane ring structure, which features a hydroxyl group and two methyl groups. This unique configuration contributes to its potential biological activity and applications in various scientific fields.

The compound can be synthesized through several methods, typically involving the reaction of 1,3-cyclobutanedione with appropriate reagents. Common synthetic routes include:

  • Base-Catalyzed Reactions : Utilizing sodium hydroxide or potassium hydroxide to facilitate the introduction of hydroxyl and methyl groups.
  • Oxidation and Reduction : The compound can undergo oxidation to form ketones or carboxylic acids, and reduction to yield various alcohol derivatives .

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The hydroxyl group allows for hydrogen bonding, influencing reactivity and biological interactions. The cyclobutane ring enhances its chemical properties, making it a subject of interest in enzyme interaction studies and metabolic pathways .

Potential Applications in Medicine

Research has indicated that this compound may have therapeutic applications, particularly in drug development. Its unique structure makes it a candidate for fragment-based drug discovery (FBDD), where small molecular fragments are used to develop larger, more complex drugs . The compound's interactions with biological molecules suggest potential roles in:

  • Enzyme Inhibition : Acting as a substrate or inhibitor in enzymatic reactions.
  • Neuroprotective Effects : Investigated for its role in promoting neuronal growth and improving neuronal architecture .

Case Studies and Research Findings

  • Fragment-Based Drug Discovery :
    • A study highlighted the use of cyclobutane fragments, including derivatives like this compound, in developing drugs targeting specific proteins. This approach has led to several FDA-approved drugs derived from similar structures .
  • Biological Interactions :
    • Research has shown that compounds with cyclobutane structures can effectively modulate protein-protein interactions, which are crucial for various biological processes. This property enhances their potential as therapeutic agents .

Summary of Research Findings

Study FocusFindings
Drug DevelopmentThis compound is a candidate for FBDD.
Enzyme InteractionShows potential as an enzyme inhibitor or substrate.
Neuroprotective PropertiesInvestigated for promoting neuronal growth and structural improvements.

Properties

IUPAC Name

3-hydroxy-2,2-dimethylcyclobutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-6(2)4(7)3-5(6)8/h4,7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIHXJYFTNFBAKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC1=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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